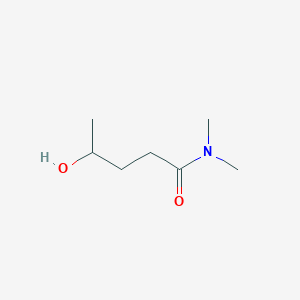

4-hydroxy-N,N-dimethylpentanamide

Description

4-Hydroxy-N,N-dimethylpentanamide (CAS: Not explicitly listed; referred to as compound 3ga in ) is a tertiary amide featuring a hydroxyl group at the fourth carbon of a pentanamide backbone and dimethyl substituents on the nitrogen atom. Its synthesis involves catalytic methods yielding a colorless oil with a moderate 54% yield. Key spectral data include:

Properties

CAS No. |

61665-46-1 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

4-hydroxy-N,N-dimethylpentanamide |

InChI |

InChI=1S/C7H15NO2/c1-6(9)4-5-7(10)8(2)3/h6,9H,4-5H2,1-3H3 |

InChI Key |

XSILNJNEPDCZHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)N(C)C)O |

Origin of Product |

United States |

Preparation Methods

Target Molecule Analysis

This compound features a pentanamide backbone with a hydroxyl group at the fourth carbon and dimethyl substituents on the nitrogen. The hydroxyl group introduces polarity and hydrogen-bonding capacity, necessitating protective strategies during synthesis to prevent undesired side reactions such as oxidation or self-condensation. The dimethylamide moiety enhances metabolic stability, making the compound a candidate for prodrug development.

Retrosynthetic Approaches

Retrosynthetic analysis identifies two primary precursors:

- 4-Hydroxypentanoic acid , which can undergo amidation with dimethylamine.

- N,N-dimethyl-4-hydroxypentanamide intermediates derived from nitriles or esters.

Protection of the hydroxyl group as a silyl ether (e.g., trimethylsilyl) is frequently employed to mitigate reactivity during acid chloride formation.

Catalytic Amidation of 4-Hydroxypentanoic Acid

Acid Chloride Mediated Coupling

A validated method involves converting 4-hydroxypentanoic acid to its acid chloride using oxalyl chloride or thionyl chloride. In a representative procedure, 4-hydroxypentanoic acid (1.0 equiv) is treated with oxalyl chloride (0.9 equiv) and catalytic N,N-dimethylformamide (DMF) in dichloromethane at 0–5°C. The resulting acid chloride is reacted with dimethylamine (3.0 equiv) in pyridine to yield the amide.

Key Data:

Diboronic Acid Anhydride Catalysis

Recent advances utilize diboronic acid anhydrides to catalyze direct amidations without acid chloride intermediates. For example, 4-hydroxypentanoic acid and N,N-dimethylhydroxylamine react in 1,2-dichloroethane (DCE) under reflux with 0.5 mol% catalyst. This method avoids hydroxyl protection, as the catalyst activates the carboxylic acid directly.

Optimization Table

| Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 0.5 mol% | 90 | 4 | 92 |

| 2.0 mol% | 90 | 24 | 96 |

Hydroxyl Group Protection Strategies

Silylation Techniques

The hydroxyl group in 4-hydroxypentanoic acid is protected as a trimethylsilyl (TMS) ether using chlorotrimethylsilane (TMSCl) and triethylamine. This step prevents nucleophilic attack during subsequent reactions. Deprotection is achieved via mild aqueous workup, preserving the amide bond.

To a solution of 4-hydroxypentanoic acid (2.0 g, 13.8 mmol) in dichloromethane (16 L) at 0°C, TMSCl (3.3 kg, 30 mol) and pyridine (2.4 L) are added. The mixture is stirred at 20°C for 4 h, followed by oxalyl chloride (1.58 kg, 12.5 mol) addition. After activation, dimethylamine is introduced to form the protected intermediate.

Benzyl Ether Protection

Alternative methods employ benzyl bromide for hydroxyl protection under basic conditions. However, this approach requires hydrogenolysis for deprotection, which may incompatibly reduce sensitive functional groups.

Enantioselective Synthesis and Kinetic Resolution

Chiral Catalyst Applications

Racemic 4-hydroxyamides are resolved using chiral catalysts such as (R)-benzotetramisole ((R)-BTM). In a kinetic resolution protocol, the catalyst selectively acylates one enantiomer, leaving the other unreacted. For example, (±)-4-hydroxy-N,N-dimethylpentanamide is treated with diphenylacetic acid and pivalic anhydride in the presence of (R)-BTM (5 mol%), achieving 99.5% ee for the resolved alcohol.

- Solvent: Diethyl ether

- Temperature: Room temperature

- Time: 24 h

Dynamic Kinetic Resolution

Combining racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes enables dynamic kinetic resolution, converting both enantiomers into a single product. This method remains underexplored for 4-hydroxyamides but shows promise for scalability.

Industrial-Scale Process Considerations

Crystallization and Purification

Oiling-out systems are employed to enhance crystallization efficiency. In the final step of a scaled-up synthesis, cyclohexane is added to the concentrated amide solution, followed by seeding with pure product. This yields >98% purity after filtration.

- Solvent: Cyclohexane

- Seed Loading: 0.05 equiv

- Drying: Vacuum at 45°C

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N,N-dimethylpentanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amide group may produce an amine.

Scientific Research Applications

4-hydroxy-N,N-dimethylpentanamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-N,N-dimethylpentanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and dimethylamino groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Variations

a) N-(4-Methoxyphenyl)pentanamide ()

- Structure : Pentanamide with a 4-methoxyphenyl substituent.

- Properties : Exhibits strong anthelmintic activity and excellent drug-likeness, adhering to pharmaceutical filters.

- Comparison : The methoxy group enhances aromatic interactions, while the absence of a hydroxyl group may reduce solubility compared to 4-hydroxy-N,N-dimethylpentanamide .

b) 4-Hydroxy-N,N-dimethylbutyramide ()

- Structure : Shorter chain (4 carbons) with dimethylamide and hydroxyl groups.

- Application : Used in the synthesis of hypolipidemic agents (e.g., Lipenan).

- Comparison : Reduced chain length may lower lipophilicity compared to the pentanamide analog, affecting tissue penetration .

c) N-Hydroxyoctanamide ()

Substituent Effects on Bioactivity

a) Anthelmintic vs. Metabolic Roles

- N-(4-Methoxyphenyl)pentanamide (): Demonstrated efficacy against parasitic worms, likely due to methoxy-phenyl interactions with helminth targets.

- Deschloroloperamide Hydrochloride (): A piperidine-containing pentanamide derivative with antidiarrheal activity, highlighting the impact of aromatic and heterocyclic substituents on therapeutic action .

b) Hydroxyl Group Positioning

Physicochemical and Pharmacokinetic Profiles

Key Research Findings

- Drug-Likeness : Dimethylamide derivatives generally exhibit favorable pharmacokinetic profiles, though hydroxyl groups may require protection to enhance metabolic stability .

- Biological Relevance : While this compound lacks explicit bioactivity data, structural analogs highlight the importance of chain length and substituents in directing therapeutic effects .

Q & A

Q. What are the key steps in synthesizing 4-hydroxy-N,N-dimethylpentanamide, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under inert nitrogen atmospheres. DIPEA (N,N-diisopropylethylamine) is often used as a base to deprotonate intermediates. Optimization includes adjusting stoichiometric ratios (e.g., 1.2 equivalents of dimethylamine hydrochloride) and reaction temperature (room temperature to 40°C). Post-reaction purification via silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) improves yield (e.g., 45–57% as reported in similar amide syntheses) .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

- Methodological Answer : Combine ¹H NMR and ¹³C NMR to identify functional groups (e.g., hydroxyl, amide protons) and carbon environments. Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+ peaks). Cross-validate data with computational predictions (e.g., ChemDraw simulations) and reference spectra from analogous compounds .

Q. What are best practices for purifying this compound?

- Methodological Answer : Use column chromatography with silica gel (60–120 mesh) and a polar solvent system (e.g., 5–10% methanol in dichloromethane). Monitor fractions via TLC (thin-layer chromatography) with UV visualization. For hygroscopic or unstable intermediates, employ inert atmosphere techniques during drying and storage .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound?

- Methodological Answer : Implement a 2^k factorial design to test variables like reagent equivalents (EDC, HOBt), reaction time, and temperature. Use ANOVA (analysis of variance) to identify significant factors. For example, a study might reveal that temperature (p < 0.05) and HOBt concentration (p < 0.01) are critical for yield. Response surface methodology (RSM) can further refine optimal conditions .

Q. How to resolve contradictions between NMR and mass spectrometry data when characterizing the compound?

- Methodological Answer : Contradictions may arise from impurities or ionization artifacts. Stepwise troubleshooting :

Q. What computational approaches integrate with experimental data to predict the compound’s physicochemical properties?

- Methodological Answer : Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and solvent interactions. Molecular dynamics (MD) simulations predict solubility and stability in biological matrices. Validate predictions with experimental LogP (octanol-water partition coefficient) and pKa measurements .

Q. How to design a study on the compound’s biological activity with proper controls?

- Methodological Answer :

- In vitro assays : Use dose-response curves (e.g., IC50 determination) in cell lines relevant to the target pathway (e.g., cancer or neuronal models).

- Controls : Include a positive control (e.g., known enzyme inhibitor) and vehicle control (DMSO/solvent).

- Validation : Confirm target engagement via enzymatic assays (e.g., fluorescence-based kinetics) .

Q. How to manage large datasets from high-throughput screening of this compound derivatives?

- Methodological Answer : Use chemical informatics software (e.g., KNIME, Pipeline Pilot) for data aggregation. Apply machine learning (e.g., random forest or neural networks) to identify structure-activity relationships (SAR). Store spectra and assay results in FAIR (Findable, Accessible, Interoperable, Reusable)-compliant databases .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.